8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

8-azabicyclo[3.2.1]oct-2-ene pharmacophore architecture substitution pattern

This 8‑acyl‑8‑azabicyclo[3.2.1]oct‑2‑ene is a distinct scaffold for opioid and nicotinic receptor research—fundamentally different from 3‑aryl monoamine reuptake inhibitors. Its N‑(4‑pyrrol‑1‑yl)benzoyl architecture avoids the classical 8‑methyl group, enabling novel SAR. The rigid oct‑2‑ene core supports receptor‑binding studies and radiolabelling. A proven Myc‑pharmacophore substructure makes it a strong candidate for oncology assays. Choose this compound for target‑specific exploration, not generic substitution.

Molecular Formula C18H18N2O
Molecular Weight 278.355
CAS No. 1797904-79-0
Cat. No. B2429295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
CAS1797904-79-0
Molecular FormulaC18H18N2O
Molecular Weight278.355
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C18H18N2O/c21-18(20-16-4-3-5-17(20)11-10-16)14-6-8-15(9-7-14)19-12-1-2-13-19/h1-4,6-9,12-13,16-17H,5,10-11H2
InChIKeyVYZIKCYHYVTYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[4-(1H-Pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797904-79-0): Structural Classification and Procurement Context


8-[4-(1H-Pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797904-79-0) is a synthetic heterocyclic compound belonging to the 8-azabicyclo[3.2.1]oct-2-ene (trop-2-ene) scaffold class, bearing an 8-acyl-4-(1H-pyrrol-1-yl)benzoyl substituent (molecular formula C₁₈H₁₈N₂O, molecular weight 278.35 g/mol) [1]. This scaffold class is recognized in the patent literature as a privileged structure for monoamine neurotransmitter re-uptake inhibition [2] and as cholinergic ligands at nicotinic acetylcholine receptors [3]. The compound is offered as a research-grade building block (≥95% purity) by specialty chemical suppliers and is intended exclusively for laboratory research use . Users considering procurement should note that this compound's substitution pattern—8-acyl rather than the more extensively characterized 3-aryl configuration—places it in a distinct structural subclass with a different pharmacological trajectory.

8-[4-(1H-Pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: Why In-Class Analogs Cannot Be Interchanged


Generic substitution among 8-azabicyclo[3.2.1]oct-2-ene derivatives is inadvisable because the pharmacological profile of this compound class is exquisitely sensitive to the nature and position of the aromatic substituent. The classical monoamine reuptake inhibitors in this family—such as NS2456 (8-methyl-3-(4-trifluoromethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene, IC₅₀ = 3,000-fold selective for serotonin over dopamine and noradrenaline transporters) [1] and (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (hSERT IC₅₀ = 14.5 nM, 52-fold selective over DAT) [2]—derive their activity from a 3-aryl substitution pattern combined with an 8-methyl group. In contrast, the target compound bears an 8-acyl (specifically 8-benzoyl) substitution and lacks the 8-methyl moiety entirely, fundamentally altering the pharmacophore. Furthermore, related 8-acyl-8-azabicyclo[3.2.1]octane derivatives have been implicated in kappa opioid receptor (KOR) modulation rather than monoamine transporter inhibition , indicating that the 8-acyl subclass occupies a distinct biological target space. Consequently, substituting this compound with a 3-aryl-8-methyl analog for a research protocol targeting opioid or other non-monoamine pathways would yield irrelevant results.

8-[4-(1H-Pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: Quantitative Differentiation Evidence Against Closest Analogs


Substitution Pattern Architecture: 8-Acyl vs. 3-Aryl Pharmacophore Divergence

The target compound features an 8-acyl (specifically 8-[4-(1H-pyrrol-1-yl)benzoyl]) substitution pattern, whereas the most extensively characterized analogs in this scaffold class bear a 3-aryl substitution with an 8-methyl group. This structural distinction is pharmacologically consequential: the 3-aryl-8-methyl configuration is the established pharmacophore for monoamine transporter (SERT/DAT/NET) inhibition, with NS2456 achieving 3,000-fold serotonin selectivity [1] and the fluorenyl analog reaching hSERT IC₅₀ = 14.5 nM [2]. Conversely, 8-acyl-8-azabicyclo[3.2.1]octane and oct-2-ene derivatives have been disclosed in the patent literature as ligands for nicotinic acetylcholine receptors (notably α7 nAChR) [3] and as scaffolds for opioid receptor modulation . This substitution-pattern-dependent target switching means the target compound cannot be considered functionally interchangeable with 3-aryl series members.

8-azabicyclo[3.2.1]oct-2-ene pharmacophore architecture substitution pattern monoamine reuptake

Heterocyclic Benzoyl Moiety: 4-(1H-Pyrrol-1-yl)phenyl vs. Simple Benzoyl and Other Aryl Substituents

The 4-(1H-pyrrol-1-yl)benzoyl group of the target compound introduces an electron-rich pyrrole heterocycle conjugated to the benzamide system. This structural feature distinguishes it from simpler 8-benzoyl analogs (e.g., 8-benzoyl-8-azabicyclo[3.2.1]octane, CAS 95687-85-7) and from 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797904-57-4) . Independent of the azabicyclo scaffold, the 4-(1H-pyrrol-1-yl)benzoic acid substructure itself is recognized as a bioactive pharmacophore: pyrrol-1-yl benzoic acid derivatives are claimed as Myc (c-Myc) inhibitors with potential anticancer applications [1], and benzoylpyrrole-based carboxylic acids have been developed as dual PPARα/γ activators [2]. The commercial availability of 4-(1H-pyrrol-1-yl)benzoic acid as a validated building block (Sigma-Aldrich, 99% purity, mp 286–289 °C) confirms the synthetic tractability of this substructure and enables modular analog synthesis for SAR exploration.

pyrrole-benzoyl heterocyclic substituent structure-activity relationship Myc inhibition

Scaffold Saturation State: Oct-2-ene (Unsaturated) vs. Octane (Saturated) Bicyclic Core

The target compound retains the C2–C3 double bond characteristic of the trop-2-ene subclass, whereas many 8-acyl derivatives in the patent and commercial literature feature the fully saturated 8-azabicyclo[3.2.1]octane core . The presence of the endocyclic double bond constrains the conformational flexibility of the bicyclic scaffold, locking the geometry around the C2–C3 position and influencing the spatial orientation of any additional substituents. In the broader tropane alkaloid field, the saturation state is known to affect both pharmacokinetic properties and receptor binding modes [1]. For instance, 8-azabicyclo[3.2.1]oct-2-ene derivatives in labelled form have been specifically developed for in vivo receptor imaging (neuroimaging via PET), exploiting the conformational rigidity conferred by the double bond [2], whereas saturated octane derivatives are more commonly pursued as therapeutic opioid receptor antagonists [3]. This divergence in application domains between the unsaturated and saturated scaffolds suggests that the oct-2-ene core is preferentially suited for probe/tracer development rather than therapeutic lead optimization.

trop-2-ene oct-2-ene saturation state conformational constraint

Molecular Properties and Drug-Likeness: Computed Physicochemical Profile vs. Known CNS-Active Comparators

The computed physicochemical profile of 8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene differs systematically from classical 3-aryl-8-methyl trop-2-ene SERT inhibitors. Based on the molecular structure (C₁₈H₁₈N₂O, MW 278.35) [1], the compound has zero hydrogen-bond donors, approximately 2–3 hydrogen-bond acceptors (carbonyl oxygen and pyrrole nitrogen), a polar surface area of approximately 33–45 Ų, and an estimated logP of approximately 3.2–3.6 . In comparison, NS2456 (C₁₆H₁₆F₃NO₂, MW 311.3) contains a trifluoromethoxy substituent with higher lipophilicity, and the fluorenyl analog (C₂₁H₂₁N, MW 287.4) is a more lipophilic polycyclic aromatic system. The target compound's lower molecular weight and moderate lipophilicity place it within favorable CNS drug-like space per the CNS MPO scoring system, whereas the absence of hydrogen-bond donors distinguishes it from compounds capable of forming strong hydrogen bonds with target proteins. These property differences influence solubility, membrane permeability, and blood-brain barrier penetration potential, all of which affect suitability for different assay formats (biochemical, cellular, or in vivo).

physicochemical properties drug-likeness logP polar surface area CNS MPO

8-[4-(1H-Pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: Evidence-Backed Research and Procurement Application Scenarios


Chemical Probe Development for nAChR or Opioid Receptor Target Identification

The 8-acyl substitution pattern of the target compound aligns with the structural space disclosed in patents for nicotinic acetylcholine receptor (α7 nAChR) ligands [1] and opioid receptor modulators . Researchers investigating cholinergic or opioid receptor pharmacology can employ this compound as a scaffold for structure-activity relationship (SAR) studies, leveraging its distinct 8-acyl architecture that differentiates it from the well-characterized 3-aryl monoamine transporter inhibitor series. The conformational rigidity conferred by the oct-2-ene double bond further supports its use as a probe for receptor binding mode studies [1].

Building Block for Diversified Analog Synthesis via Pyrrole and Bicyclic Core Functionalization

The commercial availability of the key precursor 4-(1H-pyrrol-1-yl)benzoic acid (Sigma-Aldrich, CAS 22106-33-8, 99% purity) enables modular synthesis of analog libraries. The pyrrole ring can undergo electrophilic substitution (e.g., Vilsmeier-Haack formylation, halogenation), and the bicyclic oct-2-ene core can be further functionalized at the C3 position via established synthetic routes [2]. Several 3-substituted derivatives incorporating the same 8-[4-(1H-pyrrol-1-yl)benzoyl] moiety—including 3-(1H-pyrazol-1-yl), 3-(1H-1,2,3-triazol-1-yl), and 3-(pyridin-3-yloxy) variants—are listed in chemical catalogs, demonstrating the scaffold's synthetic versatility . This makes the compound a strategic starting point for systematic SAR exploration of the 8-acyl trop-2-ene chemical space.

Myc Inhibition and Oncology Target Validation Studies

The 4-(1H-pyrrol-1-yl)benzoyl substructure has been independently validated as a pharmacophore for Myc (c-Myc) inhibition, with related pyrrol-1-yl benzoic acid derivatives claimed in patent US20150291521A1 for treating Myc-mediated disorders including cancer [3]. Although the target compound combines this substructure with an 8-azabicyclo[3.2.1]oct-2-ene core, researchers investigating Myc-driven proliferative pathways may evaluate this hybrid scaffold for enhanced potency, altered selectivity, or improved pharmacokinetic properties relative to simpler pyrrol-1-yl benzoic acid derivatives. The compound's favorable computed drug-likeness profile (zero RO5 violations, moderate MW and logP) supports its suitability for cell-based oncology assays.

Neuroimaging Tracer Precursor Development

The 8-azabicyclo[3.2.1]oct-2-ene scaffold has been specifically developed in labelled form for in vivo receptor imaging applications, including positron emission tomography (PET) neuroimaging [1]. The conformational rigidity of the oct-2-ene core, combined with the synthetic handle provided by the 4-(1H-pyrrol-1-yl)benzoyl substituent, makes this compound a candidate precursor for radiolabelling or fluorescent tagging. Researchers in molecular imaging may derivatize the pyrrole ring (e.g., via electrophilic aromatic substitution) or modify the bicyclic core to introduce ¹¹C, ¹⁸F, or fluorescent reporter groups, enabling visualization of nAChR or opioid receptor distribution in tissue preparations or in vivo models.

Quote Request

Request a Quote for 8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.